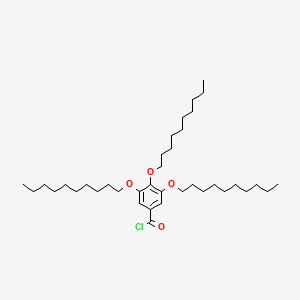![molecular formula C20H26O6S B14287265 1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) CAS No. 116488-95-0](/img/structure/B14287265.png)
1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) is an organic compound characterized by the presence of two 3,4,5-trimethoxybenzene groups connected by a sulfanediylbis(methylene) linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) typically involves the reduction of elemental sulfur to disulfide anion using hydrazine hydrate in the presence of potassium hydroxide (KOH). This is followed by the reaction with 3,4,5-trimethoxybenzyl chloride under phase-transfer catalysis or in dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediylbis(methylene) linker to a simpler form.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.
科学研究应用
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s methoxy groups and sulfanediylbis(methylene) linker play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,1’-[Sulfanediylbis(methylene)]bis(4-nitrobenzene): Similar structure but with nitro groups instead of methoxy groups.
1,1’-[Sulfanediylbis(methylene)]bis(4-methoxybenzene): Similar structure but with fewer methoxy groups.
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) is unique due to the presence of three methoxy groups on each benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it distinct from other compounds with fewer or different substituents.
属性
CAS 编号 |
116488-95-0 |
|---|---|
分子式 |
C20H26O6S |
分子量 |
394.5 g/mol |
IUPAC 名称 |
1,2,3-trimethoxy-5-[(3,4,5-trimethoxyphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C20H26O6S/c1-21-15-7-13(8-16(22-2)19(15)25-5)11-27-12-14-9-17(23-3)20(26-6)18(10-14)24-4/h7-10H,11-12H2,1-6H3 |
InChI 键 |
XVWCWQNYFVAZGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CSCC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


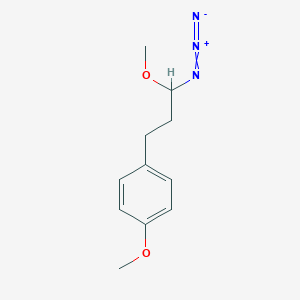
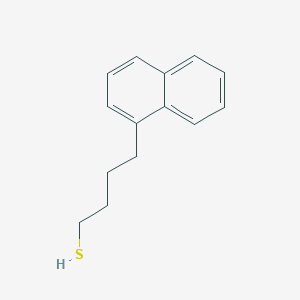
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
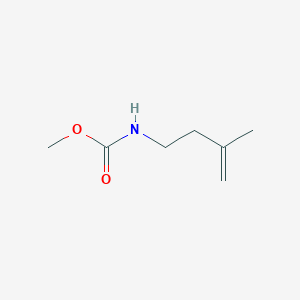
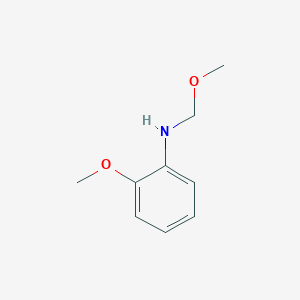
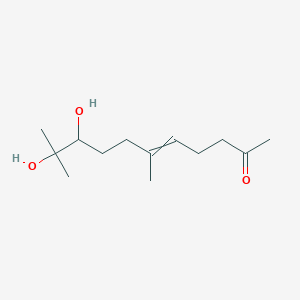
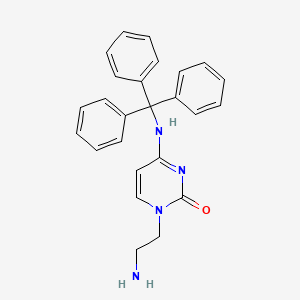
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

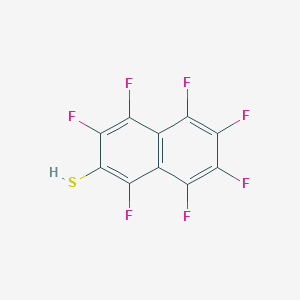
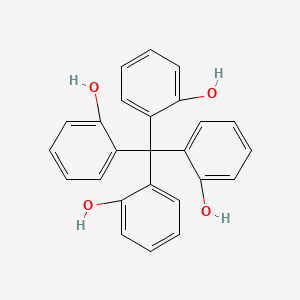
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
